N-(2-methylcyclohexyl)-4-nitrobenzamide
Description
N-(2-Methylcyclohexyl)-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a 2-methylcyclohexylamine moiety attached to the 4-nitrobenzoyl group. While specific data on this compound are absent in the provided evidence, structural analogs such as N-(2,2-diphenylethyl)-4-nitrobenzamide () and 4-bromo-N-(2-nitrophenyl)benzamide () offer insights into the physicochemical and synthetic properties of nitrobenzamide derivatives. These compounds are typically synthesized via mechanochemical or solvent-based acylation reactions and evaluated for applications in pharmaceuticals, materials science, and organic synthesis.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-2-3-5-13(10)15-14(17)11-6-8-12(9-7-11)16(18)19/h6-10,13H,2-5H2,1H3,(H,15,17) |
InChI Key |
PGENOMCQLNRFJP-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Synthesis: Synthesized via a solvent-free mechanochemical method using a ball mill, yielding 89% purity (). The reaction involves 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride under vibrational milling (50 Hz, 5 min) .
- Physical Properties : Melting point: 190–192°C; UV λmax (MeOH): 239 nm (ε = 4970), 289 nm (ε = 2800) .
- Mass Spectrometry : HRMS-ESI confirms the molecular ion [M+H]+ at m/z 347.1390 (error: −1.44 ppm). Fragmentation pathways involve cleavage of the amide bond, generating diphenylmethylium (m/z 166) and 4-nitrobenzoyl (m/z 150) ions .
- Applications: Potential as a bioactive compound due to its aromatic and nitro groups, though specific biological data are unavailable in the evidence.
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Features a bromo-substituted benzamide and a 2-nitrophenyl group. X-ray crystallography reveals two molecules per asymmetric unit, with structural similarities to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide ().
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide
- Synthesis : Prepared via N-acylation of N-(2-methoxy-phenyl)-4-bromo-benzamide with 4-nitrobenzoyl chloride (67% yield, m.p. 139–142°C) ().
- Key Differences : The methoxy-phenyl and bromo groups increase steric bulk compared to methylcyclohexyl analogs, likely reducing solubility but enhancing thermal stability .
Comparative Analysis of Key Properties
Table 1: Physical and Spectral Properties of Nitrobenzamide Derivatives
| Compound | Melting Point (°C) | Yield (%) | UV λmax (nm) | Key MS Fragments (m/z) |
|---|---|---|---|---|
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 190–192 | 89 | 239, 289 | 347 (M+H), 269, 166, 150 |
| 4-Bromo-N-(2-nitrophenyl)benzamide | Not reported | Not given | Not reported | Not reported |
| N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide | 139–142 | 67 | Not reported | Not reported |
Mechanistic and Functional Insights
- Fragmentation Patterns : N-(2,2-Diphenylethyl)-4-nitrobenzamide undergoes amide bond cleavage under ESI-MS/MS, producing resonance-stabilized ions (e.g., m/z 269 via cyclization) . Such patterns are critical for structural elucidation of nitrobenzamides.
- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Br): Enhance stability of aromatic systems but may reduce solubility. Bulky Substituents (e.g., diphenylethyl, methylcyclohexyl): Increase steric hindrance, affecting reaction kinetics and crystallinity .
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